An In-depth Technical Guide to the Mechanism of Action of ZB-R-55
An In-depth Technical Guide to the Mechanism of Action of ZB-R-55
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZB-R-55, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action: Dual-Mode Inhibition of RIPK1
ZB-R-55 is a preclinical drug candidate that functions as a highly potent and selective inhibitor of RIPK1, a crucial regulator of the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] The primary mechanism of action of ZB-R-55 is its ability to inhibit the kinase activity of RIPK1.[1][3]
A key feature of ZB-R-55's mechanism is its dual-mode of inhibition. It is designed to occupy both the allosteric site and the ATP-binding pocket of the RIPK1 kinase domain.[1][2] This dual-pocket targeting contributes to its high potency and selectivity.[1] By inhibiting RIPK1, ZB-R-55 effectively blocks the downstream signaling cascade that leads to necroptotic cell death.
Signaling Pathway of RIPK1-Mediated Necroptosis and ZB-R-55 Inhibition
The following diagram illustrates the RIPK1-mediated necroptosis signaling pathway and the point of intervention by ZB-R-55.
Caption: RIPK1-Mediated Necroptosis Pathway and ZB-R-55 Inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for ZB-R-55, providing a comparative view of its potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of ZB-R-55 against RIPK1
| Assay Type | Cell Line / System | Stimulus | IC₅₀ (nM) | Reference |
| Cellular Necroptosis Assay | U937 cells | TNF-α, SMAC mimetic, zVAD-fmk | 0.34 | [4] |
| ADP-Glo Kinase Assay | Enzymatic | - | 5.7 | [4] |
| ³³P-Radiolabeled Kinase Assay | Enzymatic | - | 16 | [4] |
Table 2: Comparative Potency of ZB-R-55
| Compound | Relative Potency | Reference |
| ZB-R-55 | Approximately 10-fold more potent than GSK2982772 | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. RIPK1 Kinase Inhibition Assay (³³P-Radiolabeled)
-
Objective: To determine the in vitro inhibitory activity of ZB-R-55 against RIPK1 kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate by RIPK1. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Methodology:
-
Recombinant human RIPK1 is incubated with the test compound (ZB-R-55) at various concentrations.
-
The reaction is initiated by the addition of a mixture containing a suitable substrate (e.g., myelin basic protein) and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.
-
The radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Kinase Selectivity Profiling (KINOMEscan™)
-
Objective: To assess the selectivity of ZB-R-55 against a broad panel of human kinases.
-
Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of a DNA tag conjugated to the kinase.
-
Methodology:
-
A large panel of DNA-tagged human kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound (ZB-R-55) at a fixed concentration (e.g., 1 µM).
-
The amount of kinase captured on the solid support is measured via qPCR.
-
The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
-
The data is often visualized using a TREEspot™ dendrogram, which provides a graphical representation of the kinome-wide selectivity.
-
3. Cellular Necroptosis Assay
-
Objective: To evaluate the potency of ZB-R-55 in inhibiting necroptosis in a cellular context.
-
Principle: This assay induces necroptosis in a susceptible cell line and measures the protective effect of the test compound. Cell death is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) or by using a fluorescent dye that enters cells with compromised membrane integrity.
-
Methodology:
-
A suitable cell line (e.g., human U937 monocytes) is seeded in multi-well plates.
-
Cells are pre-incubated with a serial dilution of ZB-R-55.
-
Necroptosis is induced by treating the cells with a combination of stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis and drive the cells towards necroptosis).
-
After a defined incubation period, cell viability or cell death is measured.
-
IC₅₀ values are determined by plotting the percentage of cell death inhibition against the logarithm of the compound concentration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for preclinical evaluation of a RIPK1 inhibitor like ZB-R-55 and the logical relationship of the key experimental assays.
Caption: Preclinical Evaluation Workflow for a RIPK1 Inhibitor.
Caption: Logical Relationship of Key Experimental Assays.
